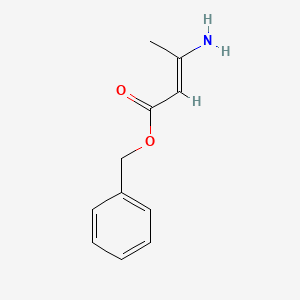![molecular formula C17H20N4O7 B12105591 4-[[2-[2-[(4-Nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid](/img/structure/B12105591.png)
4-[[2-[2-[(4-Nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[2-[2-[(4-Nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid: 4-Nitrophenylcarbamoylpyrrolidin-2-one , belongs to the class of indole derivatives. The indole scaffold, characterized by its benzopyrrole structure, plays a crucial role in various synthetic drug molecules. Physically, it appears as a crystalline, colorless compound with a distinct odor .
Vorbereitungsmethoden
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the condensation of 4-nitrobenzoyl chloride with pyrrolidin-2-one, followed by amidation to form the carbamoyl group. The final step includes the introduction of the oxobutanoic acid moiety. Detailed reaction conditions and reagents are essential for achieving high yields.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically occurs through efficient and scalable processes. Optimization of reaction conditions, purification, and isolation techniques ensures cost-effective production.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The nitro group in the phenyl ring can undergo reduction to an amino group, leading to diverse reactivity.
Substitution: The carbamoyl group is susceptible to nucleophilic substitution reactions.
Amidation: Formation of the carbamoyl group involves amidation reactions.
4-Nitrobenzoyl chloride: Used for the initial condensation step.
Pyrrolidin-2-one: Reacts with the benzoyl chloride to form the pyrrolidinone ring.
Various reducing agents: Required for nitro group reduction.
Major Products:: The primary product is the titled compound itself, which possesses unique pharmacophoric features.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Block: Researchers use this compound as a building block for designing novel molecules due to its indole scaffold.
Functional Groups: Its diverse functional groups make it valuable for medicinal chemistry.
Antiviral Activity: Some indole derivatives exhibit antiviral properties.
Antioxidant Potential: Investigations into its antioxidant effects are ongoing.
Other Biological Activities: These include anti-inflammatory, anticancer, and antidiabetic properties.
Pharmaceuticals: The compound’s unique structure may inspire drug development.
Agrochemicals: Indole derivatives find applications in plant protection products.
Wirkmechanismus
The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While 4-[[2-[2-[(4-Nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid stands out for its specific structure, similar compounds include other indole derivatives like tryptophan, indole-3-acetic acid, and various synthetic analogs[1,3].
Eigenschaften
Molekularformel |
C17H20N4O7 |
|---|---|
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
4-[[2-[2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H20N4O7/c22-14(7-8-16(24)25)18-10-15(23)20-9-1-2-13(20)17(26)19-11-3-5-12(6-4-11)21(27)28/h3-6,13H,1-2,7-10H2,(H,18,22)(H,19,26)(H,24,25) |
InChI-Schlüssel |
VZJOBHXJPRQCGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)C(=O)CNC(=O)CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine tert-butyl ester](/img/structure/B12105540.png)


![(3R)-L-Alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanineMethylEster](/img/structure/B12105568.png)

![4H-1-Benzopyran-4-one,5-(acetyloxy)-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-7-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]-3-[(2,3,4-tri-O-acetyl-6-deoxy-a-L-mannopyranosyl)oxy]-(9CI)](/img/structure/B12105607.png)


![3-(5-bromo-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12105630.png)
